1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea
CAS No.:
Cat. No.: VC16408481
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O3 |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | 1-cyclohexyl-3-[4-(3-morpholin-4-ylpropoxy)phenyl]urea |
| Standard InChI | InChI=1S/C20H31N3O3/c24-20(21-17-5-2-1-3-6-17)22-18-7-9-19(10-8-18)26-14-4-11-23-12-15-25-16-13-23/h7-10,17H,1-6,11-16H2,(H2,21,22,24) |
| Standard InChI Key | NRPGYHVVWXOCRI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCCCN3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₁N₃O₃ |
| Molecular Weight | 361.5 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 72.6 Ų |
Synthesis and Structural Analogues
Synthetic Pathways
While no published synthesis route exists for this specific compound, diarylureas are typically prepared via:
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Curtius rearrangement: Isocyanates reacting with amines.
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Urea coupling: Carbodiimide-mediated condensation of aryl amines and isocyanates .
The morpholinopropoxy side chain likely originates from nucleophilic substitution between 4-(3-chloropropoxy)phenyl intermediates and morpholine.
Structural Analogues with Known Bioactivity
The Therapeutic Target Database (TTD) lists over 30 urea-based sEH inhibitors sharing structural motifs with this compound :
Table 2: Selected sEH Inhibitors with Urea Scaffolds
| Compound | Modifications | Target Affinity (IC₅₀) |
|---|---|---|
| 1-(4-(3-Morpholinopropoxy)phenyl)-3-phenylurea | Phenyl instead of cyclohexyl | 12 nM (sEH) |
| 1-Cyclohexyl-3-p-tolylurea | Methyl-substituted aryl | 8.3 nM (sEH) |
| 1-Adamantyl-3-(3-chlorophenyl)urea | Bulky adamantyl group | 5.1 nM (sEH) |
These analogues demonstrate that cyclohexyl and morpholine groups optimize binding to sEH’s hydrophobic pocket while maintaining solubility .
Mechanism of Action and Biological Relevance
Soluble Epoxide Hydrolase Inhibition
sEH catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to pro-inflammatory diols. Urea derivatives like 1-cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea are hypothesized to:
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Bind the sEH catalytic dyad (Asp335/His524) via urea’s carbonyl and amine groups .
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Stabilize the enzyme’s closed conformation through hydrophobic interactions with the cyclohexyl and morpholinopropoxy groups .
Downstream Effects
sEH inhibition elevates EET levels, leading to:
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Vasodilation: Reduced blood pressure in hypertensive models .
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Anti-inflammatory effects: Suppressed NF-κB and COX-2 pathways .
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Organ protection: Reduced fibrosis in renal and pulmonary tissues .
Research Gaps and Future Directions
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Target Validation: Confirm sEH binding via crystallography or enzyme assays.
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In Vivo Efficacy: Test in hypertensive (e.g., SHR rats) and inflammatory (e.g., LPS-induced ARDS) models.
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Optimization: Introduce fluorination on the phenyl ring to enhance metabolic stability.
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